N-Benzyl 2-amino-3-methoxypropionamide monooxalate is a chemical compound with the molecular formula and a molecular weight of approximately 290.32 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a related compound to lacosamide, which is used in the treatment of epilepsy and neuropathic pain. The compound is classified as an amino acid derivative and a monooxalate salt, indicating its dual nature as both an amide and an oxalic acid derivative .
The synthesis of N-Benzyl 2-amino-3-methoxypropionamide monooxalate can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One notable method involves:
This synthesis pathway highlights the importance of solvent choice and temperature control in achieving optimal yields and purity.
The molecular structure of N-Benzyl 2-amino-3-methoxypropionamide monooxalate can be described using its structural formula:
NC(C(=O)NCc1ccccc1)COC.C(=O)(O)C(=O)O
.ZCPKKSKWHPFXJW-UHFFFAOYSA-N
, which provides a unique identifier for the chemical structure.The stereochemistry at the chiral center (the carbon atom adjacent to the amine group) is crucial for its biological activity, with specific configurations being more pharmacologically active.
N-Benzyl 2-amino-3-methoxypropionamide monooxalate can participate in various chemical reactions typical for amino acids and amides:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further biological evaluation.
The mechanism of action for N-Benzyl 2-amino-3-methoxypropionamide monooxalate is closely related to its structural features:
Quantitative structure-activity relationship (QSAR) models may provide insights into how variations in structure influence biological activity.
The physical and chemical properties of N-Benzyl 2-amino-3-methoxypropionamide monooxalate include:
These properties make it suitable for various applications in research and development settings.
N-Benzyl 2-amino-3-methoxypropionamide monooxalate has several scientific uses:
The discovery of N-Benzyl 2-amino-3-methoxypropionamide monooxalate (CAS 1379592-19-4) emerged from systematic structure-activity relationship (SAR) studies of functionalized amino acid anticonvulsants in the 1990s. Researchers initially identified that racemic 2,3-dimethoxypropionamide exhibited potent anticonvulsant activity in the maximal electroshock (MES) test (ED₅₀ = 30 mg/kg in mice), comparable to phenobarbital [3]. This finding triggered extensive exploration of asymmetrically substituted derivatives, leading to the synthesis of N-benzyl 3-methoxypropionamides as a novel class of MES-selective anticonvulsants [3]. The monooxalate salt form was developed later to address solubility limitations of the free base (CAS 196601-69-1) while maintaining stability for pharmaceutical research applications [5].
Table 1: Historical Development Timeline of N-Benzyl 2-Amino-3-Methoxypropionamide Monooxalate
Year | Development Milestone | Significance |
---|---|---|
1996 | Discovery of racemic 2,3-dimethoxypropionamide anticonvulsants [3] | Confirmed structural motif effective against MES-induced seizures |
1999 | Synthesis and evaluation of N-benzyl 3-methoxypropionamides [3] | Established benzylamide enhancement of anticonvulsant potency |
2000s | Development of monooxalate salt form [5] | Improved solubility for pharmacological testing |
2010s | Patent filings for stereoselective synthesis [6] [7] | Enabled production of enantiomerically pure (>99.9%) material at scale |
Early pharmacological evaluations revealed that substitution at the C2 position significantly influenced anticonvulsant efficacy. The hydroxy-methoxy variant ((R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide) demonstrated enhanced activity upon oral administration in rats (ED₅₀ = 62 mg/kg) compared to intraperitoneal administration in mice [3]. This observation highlighted the importance of hydrogen-bonding interactions at this molecular position, motivating the development of the 2-amino-3-methoxy derivative as a stable analogue. The subsequent formation of the monooxalate salt (molecular weight 298.29 g/mol) improved crystallinity and handling properties compared to the free base, facilitating its use as a key intermediate and reference standard in lacosamide-related research [10].
N-Benzyl 2-amino-3-methoxypropionamide monooxalate (C₁₃H₁₈N₂O₆) shares a close structural homology with the antiepileptic drug lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide). Both compounds feature:
Table 2: Structural Comparison with Lacosamide and Derivatives
Structural Feature | N-Benzyl 2-Amino-3-Methoxypropionamide Monooxalate | Lacosamide | Impact on Pharmacology |
---|---|---|---|
C2 Functional Group | Amino (-NH₂) | Acetamido (-NHCOCH₃) | Reduced steric bulk may enhance target interactions but decreases metabolic stability |
Salt Form | Monooxalate salt | Free base | Improved crystallinity and solubility in aqueous systems [10] |
Molecular Weight | 298.29 g/mol | 250.29 g/mol | Increased polarity influences distribution kinetics |
Stereochemical Preference | (R)-enantiomer active | (R)-enantiomer active | Confirms conserved binding requirements at biological target [4] |
The monooxalate salt formation occurs through acid-base reaction between the free base (C₁₁H₁₆N₂O₂) and oxalic acid, yielding a crystalline solid with enhanced aqueous solubility suitable for research formulations [5]. This derivative serves as both a synthetic precursor and a pharmacological probe to investigate structure-activity relationships. SAR studies demonstrate that modifications at the 3-oxy position tolerate small non-polar substituents (e.g., ethyl, propargyl) without significant activity loss in MES tests [4]. The propargyl derivative ((R)-12) exhibits ED₅₀ = 16 mg/kg (mice, ip), comparable to lacosamide (4.5 mg/kg), confirming that strategic modifications at this position retain anticonvulsant properties [4].
The compound's significance extends to mechanistic studies of lacosamide-like activity. As the N-desacetyl analogue (Lacosamide Impurity D), it helps elucidate the role of the acetamido group in lacosamide's unique mechanism involving sodium channel slow inactivation [8] [10]. Electrophysiological studies suggest that despite lacking the acetyl group, this derivative retains some capacity to modulate voltage-gated sodium channels, though with reduced potency compared to the parent drug [4]. This structural simplification makes it invaluable for target identification efforts, particularly in photaffinity labeling studies aimed at identifying binding proteins in neuronal tissue [4].
Table 3: Synthetic Applications and Derivatives
Derivative/Modification | Synthetic Application | Biological Activity (MES ED₅₀) |
---|---|---|
(R)-Free Base (196601-69-1) | Key intermediate for lacosamide synthesis [6] | Not reported |
Propargyloxy Derivative | Click chemistry handle for target identification [4] | 16 mg/kg (mice, ip) |
Benzyloxy Derivative | Probe for hydrophobic pocket interactions [4] | 100-300 mg/kg (mice, ip) |
Ethoxy Derivative ((R)-6) | Small alkyl modification study [4] | 7.9 mg/kg (mice, ip) |
The structural flexibility of this chemotype is further demonstrated through prodrug approaches. The oxalate salt can be enzymatically metabolized to the free base, which serves as a substrate for in vivo acetylation, potentially regenerating active lacosamide in biological systems [7]. This metabolic pathway underscores its relevance in understanding lacosamide's in vivo pharmacokinetics and provides rationale for its inclusion as a pharmacopoeial reference standard (Lacosamide EP Impurity D) in drug quality control [10]. Current applications focus on its utility as a molecular scaffold for developing covalent probes to identify lacosamide-binding proteins, leveraging reactive handles installed at the 3-oxy position without compromising anticonvulsant activity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: